1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide
Description
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a trifluoromethylphenyl substituent and an amino group on the cyclopropane ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces conformational rigidity, which may influence target binding .
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-amino-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-8(6-7)16-9(17)10(15)4-5-10/h1-3,6H,4-5,15H2,(H,16,17) |
InChI Key |
XRLJLPGVKSYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base.
Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropanecarboxylic acid derivative with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Cyclopropane vs. Benzamide : Cyclopropanecarboxamide derivatives (e.g., TAK 632) exhibit conformational rigidity, which may improve target selectivity over flexible benzamide-based fungicides like flutolanil .
- Heterocyclic Modifications : Replacing the phenyl ring with pyridine (as in ) introduces nitrogen-based polarity, altering solubility and hydrogen-bonding capacity .
Biological Activity
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can be depicted as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 248.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often engage in:
- Inhibition of Kinase Activity : Compounds with a cyclopropane moiety have shown promise in inhibiting various kinases, which are crucial in cell signaling pathways. The inhibition of kinases like DDR1 and DDR2 has been documented, suggesting a potential role in modulating fibrosis and angiogenesis .
- Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity. Similar compounds have demonstrated significant binding to opioid receptors, indicating that this compound might also exhibit analgesic properties .
Biological Activity Data
A summary of key findings related to the biological activity of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is presented in the following table:
| Study | Biological Activity | IC50 (nmol/L) | Comments |
|---|---|---|---|
| Study 1 | DDR1 Inhibition | 9.4 | Selectivity over DDR2 noted |
| Study 2 | Antitumor Activity | Varies | Effective in specific cancer models |
| Study 3 | Opioid Receptor Binding | Not established | Potential analgesic properties suggested |
Case Study 1: DDR Inhibition
In a study investigating the effects of various compounds on DDR kinases, 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide was found to inhibit DDR1 with an IC50 value of 9.4 nmol/L. This inhibition was linked to a reduction in lung inflammation and fibrosis in preclinical models, highlighting its therapeutic potential for pulmonary diseases .
Case Study 2: Antitumor Activity
Another study explored the antitumor effects of similar compounds in various cancer cell lines. The results indicated that compounds with structural similarities to 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide exhibited significant cytotoxicity against certain tumor types, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
